molecular formula C14H14N2O3 B13988542 Methyl 6-amino-5-(benzyloxy)nicotinate

Methyl 6-amino-5-(benzyloxy)nicotinate

Cat. No.: B13988542
M. Wt: 258.27 g/mol
InChI Key: DXVWYRRWBGSSJX-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-(benzyloxy)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at position 3, an amino group at position 6, and a benzyloxy substituent at position 5 on the pyridine ring (Figure 1). The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties, while the amino group provides a site for further functionalization .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 6-amino-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,15,16)

InChI Key

DXVWYRRWBGSSJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-(benzyloxy)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-(benzyloxy)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, substituted nicotinates, and various amino derivatives .

Scientific Research Applications

Methyl 6-amino-5-(benzyloxy)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-(benzyloxy)nicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Nicotinate Derivatives

Substituent Effects on Reactivity and Stability

  • Ethyl 2-Amino-6-Phenyl-5-(2-Pyridyl)Nicotinate (Compound 5bf): This compound shares the amino and ester functionalities but differs in substituent positions and bulk. Structural misassignment in early studies highlights the importance of advanced NMR and X-ray crystallography for unambiguous characterization .
  • Monasnicotinates B–D (Compounds 2–4): These ethyl and methyl nicotinate derivatives feature acetyl and alkenyl substituents. Unlike the benzyloxy group in the target compound, their 4- and 6-position substituents (e.g., acetyl-alkenyl chains) confer distinct electronic effects, altering π-stacking interactions and solubility. HMBC and NOESY correlations were critical for resolving substitution patterns in these analogs .
Table 1: Substituent and Functional Group Comparison
Compound Ester Group Position 5 Substituent Position 6 Substituent Key Spectral Techniques
Methyl 6-amino-5-(benzyloxy)nicotinate Methyl Benzyloxy Amino Not explicitly reported
Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate Ethyl 2-Pyridyl Phenyl 1H/13C-NMR, chemical hydrolysis
Monasnicotinate B Ethyl (E)-2-Acetyl-4-oxonon-1-enyl (E)-Prop-1-enyl COSY, NOESY, HMBC

Influence of Ester Groups on Physicochemical Properties

The methyl ester in the target compound may confer faster hydrolysis rates under basic conditions compared to ethyl esters (e.g., monasnicotinate B). For instance, in , methyl esters undergo hydrolysis with NaOH at room temperature within 2 hours, whereas ethyl esters often require harsher conditions . This reactivity difference is critical for prodrug design or controlled release applications.

Key Research Findings and Limitations

  • Structural Misassignment Risks: Early studies on ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate underscore the necessity of multi-technique validation (e.g., NMR, X-ray) to avoid errors in substituent positioning .
  • Synthetic Flexibility : The methyl ester in the target compound allows straightforward hydrolysis to the carboxylic acid, a common strategy for generating bioactive derivatives .

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